molecular formula C15H17N3O2 B2562447 N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide CAS No. 1645386-44-2

N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide

Cat. No.: B2562447
CAS No.: 1645386-44-2
M. Wt: 271.32
InChI Key: YMWROVKQDDETTD-UHFFFAOYSA-N
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Description

“N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide” is a complex organic compound. It contains a cyano group (CN), a cyclopropyl group (a three-carbon ring), an amide group (CONH2), and a methylbenzamide group (a benzene ring with a methyl group and an amide group) .


Synthesis Analysis

The synthesis of this compound could involve several steps. The cyclopropyl group could be introduced via a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . The cyano group could be introduced via cyanoacetylation of amines . The amide group could be formed by reaction with an appropriate carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule . The cyano group is a polar group that can participate in various interactions . The amide group can form hydrogen bonds, which could influence the compound’s behavior in solution .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to its functional groups. The cyclopropyl group can undergo ring-opening reactions . The cyano group can react with

Scientific Research Applications

Chemical Characterization and Synthesis

N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide, a compound with a complex structure, has been the focus of various chemical characterization and synthesis studies. For example, Hamad H. Al Mamari and Yousuf Al Lawati (2019) synthesized a structurally similar compound, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, characterizing it through various spectroscopic methods and X-ray analysis. This highlights the compound's potential for C–H bond functionalization reactions in metal-catalyzed processes (Al Mamari & Lawati, 2019).

Impurity Analysis in Pharmaceutical Compounds

Prasad Kancherla et al. (2018) identified and isolated impurities in Repaglinide, an anti-diabetic drug. Among these impurities were compounds structurally related to this compound. Their study underscores the importance of detecting and understanding similar compounds for ensuring the purity and safety of pharmaceutical products (Kancherla et al., 2018).

Educational Applications in Organic Chemistry

Jonathan M. Withey and Andrea Bajic (2015) described an educational application, where students synthesized N,N-diethyl-3-methylbenzamide (DEET) using a compound similar to this compound. This approach helps students understand fundamental principles of carbonyl reactivity and amide bond formation, demonstrating the compound's relevance in educational settings (Withey & Bajic, 2015).

Development of Novel Polymeric Materials

M. Butt et al. (2005) synthesized new diamines structurally related to this compound for polymerization with various dianhydrides. This research is indicative of the potential use of such compounds in the development of novel polymeric materials with specific thermal and solubility properties (Butt et al., 2005).

Properties

IUPAC Name

N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-3-2-4-12(7-10)15(20)17-9-14(19)18-13(8-16)11-5-6-11/h2-4,7,11,13H,5-6,9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWROVKQDDETTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NC(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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